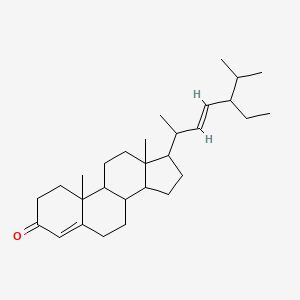
Stigmastadienone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stigmastadienone, also known as stigmasta-4,22-dien-3-one, is a steroidal compound with the molecular formula C29H46O and a molecular weight of 410.67 g/mol . It is a naturally occurring compound found in various plant species, including Isodon rugosus . This compound has garnered significant attention due to its potential bioactive properties, including anti-inflammatory, anticholinesterase, and antidiabetic activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Stigmastadienone can be synthesized through various chemical reactions. One common method involves the ozonization of this compound to produce this compound 22:23 ozonide, followed by reductive cleavage . The reaction conditions typically involve the use of an ozonizing agent and a reducing agent under controlled temperature and pressure.
Industrial Production Methods: Industrial production of this compound often involves the extraction and isolation from natural sources, such as plants. The compound is then purified using chromatographic techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Stigmastadienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into other steroidal compounds.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce different steroidal alcohols .
Wissenschaftliche Forschungsanwendungen
Stigmastadienone has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Medicine: this compound has shown promise as an anti-inflammatory and antidiabetic agent.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Wirkmechanismus
The mechanism of action of stigmastadienone involves its interaction with various molecular targets and pathways. For instance, it inhibits cyclooxygenase 2 (COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory pathway . The compound also exhibits antioxidant properties by scavenging free radicals such as DPPH and ABTS . These interactions contribute to its anti-inflammatory and analgesic effects.
Vergleich Mit ähnlichen Verbindungen
Stigmastadienone is structurally similar to other steroidal compounds, such as:
- Stigmasta-4,25-dien-3-one
- Sitostenone
- Stigmasta-4,22,25-trien-3-one
- Stigmasta-4,22-dien-3-one
- Stigmasterol
- Beta-Sitosterol
- Sitosteryl palmitate
- Stigmasta-5,8-dien-3-ol
- Alpha-Spinasterol
- Alpha-Spinasterol acetate
- Alpha-Spinasterone
Uniqueness: What sets this compound apart is its potent inhibitory activity against COX-2 and 5-LOX, making it a promising candidate for anti-inflammatory and analgesic applications . Additionally, its ability to inhibit acetylcholinesterase and butyrylcholinesterase highlights its potential in treating neurodegenerative diseases .
Eigenschaften
Molekularformel |
C29H46O |
|---|---|
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+ |
InChI-Schlüssel |
MKGZDUKUQPPHFM-CMDGGOBGSA-N |
Isomerische SMILES |
CCC(/C=C/C(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |
Kanonische SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



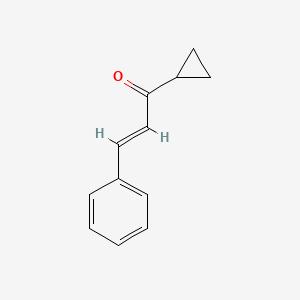
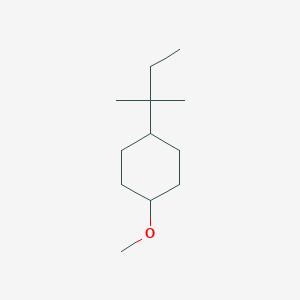
![2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione](/img/structure/B11958951.png)
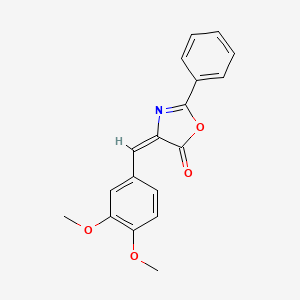
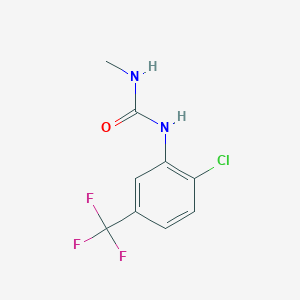

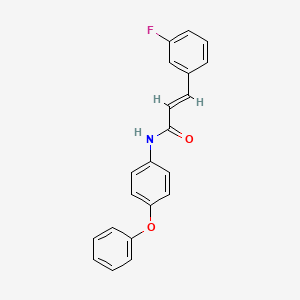




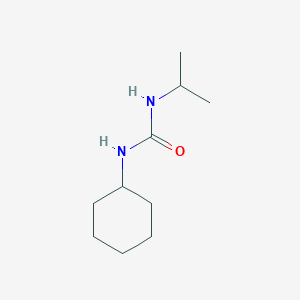
![2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B11959019.png)
